2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide is a synthetic organic compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenoxy group, difluoroacetamide moiety, and a phenyl group.
Mechanism of Action
Target of Action
It’s structurally similar to the well-known herbicide mcpa (4-chloro-2-methylphenoxy)acetic acid . MCPA is a synthetic auxin, a type of plant growth regulator . Therefore, it’s plausible that 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide may also target auxin receptors in plants.
Mode of Action
As a potential synthetic auxin, this compound would mimic the action of natural auxins. Auxins regulate various aspects of plant growth and development. When applied in high doses, synthetic auxins like MCPA can cause uncontrolled, rapid growth, leading to the death of the plant .
Biochemical Pathways
Auxins generally work by binding to auxin receptors, triggering a cascade of events that lead to gene expression changes and ultimately, alterations in plant growth and development .
Pharmacokinetics
The physicochemical properties of similar compounds, such as solubility and thermal stability, have been characterized . These properties can influence the bioavailability of the compound.
Result of Action
Synthetic auxins typically cause rapid, uncontrolled growth in plants, often leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the solubility and stability of the compound . Additionally, the specific environmental conditions of the target plants, such as soil type and moisture levels, can also impact the effectiveness of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the etherification of 4-chloro-2-methylphenol with a suitable difluoroacetamide precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final synthesis under stringent quality control measures. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-25°C.
Substitution: Amines, thiols; reaction temperature50-100°C, often in the presence of a base.
Major Products
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide has been extensively studied for its applications in various scientific fields:
Biology: Investigated for its potential as a bioactive compound with herbicidal and pesticidal properties.
Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid (MCPA): A widely used phenoxy herbicide with similar structural features.
2,4-dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with comparable herbicidal activity.
Dicamba: A benzoic acid derivative with similar herbicidal properties.
Uniqueness
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide stands out due to its unique combination of a difluoroacetamide moiety and a phenyl group, which imparts distinct chemical and biological properties. Its dual functionality as both a synthetic auxin and a bioactive compound makes it versatile for various applications .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c1-10-9-11(16)7-8-13(10)21-15(17,18)14(20)19-12-5-3-2-4-6-12/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGXDXRJJZKQDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=CC=C2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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